2-(2,3-dihydro-1H-indol-1-yl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile
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Overview
Description
2-(2,3-dihydro-1H-indol-1-yl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile is a complex organic compound that features a unique combination of indole and pyridine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the pyridine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-indol-1-yl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a means to modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
2-(2,3-dihydro-1H-indol-1-yl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-dihydro-1H-indol-3-yl)-N,N-dimethylethanamine
- 2-(2,3-dihydroindol-1-yl)-N,N-dimethylethanamine
Uniqueness
What sets 2-(2,3-dihydro-1H-indol-1-yl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile apart from similar compounds is its unique combination of functional groups and structural features
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-9-14(11-21-2)15(10-18)17(19-12)20-8-7-13-5-3-4-6-16(13)20/h3-6,9H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJFQDABPVSXRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)N2CCC3=CC=CC=C32)C#N)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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